
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves multiple steps, typically starting with the formation of the piperidine ring. One common method involves the reaction of 1,3-diphenylpropan-1-one with piperidine under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in its binding affinity to various receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
1,3-Diphenyl-2,3-di(piperidin-1-yl)propan-1-one can be compared with other piperidine derivatives, such as:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar structure but different substitution pattern.
3-Piperidylpropiophenone: Another piperidine derivative with distinct chemical properties. These compounds share the piperidine ring but differ in their specific functional groups and overall molecular structure, highlighting the uniqueness of this compound.
Properties
CAS No. |
6281-88-5 |
|---|---|
Molecular Formula |
C25H32N2O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1,3-diphenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H32N2O/c28-25(22-15-7-2-8-16-22)24(27-19-11-4-12-20-27)23(21-13-5-1-6-14-21)26-17-9-3-10-18-26/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
InChI Key |
RXULWOBKUQJHRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


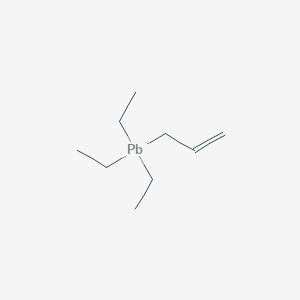
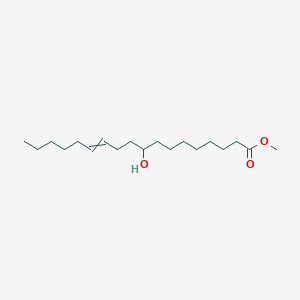
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
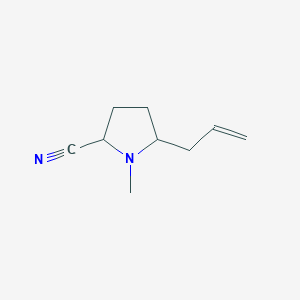
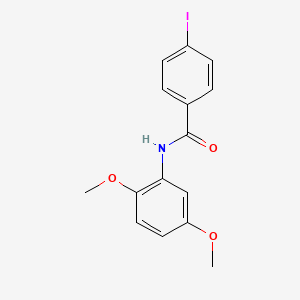
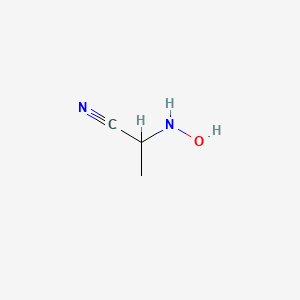
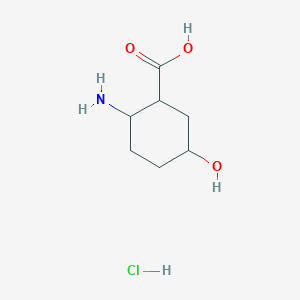
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
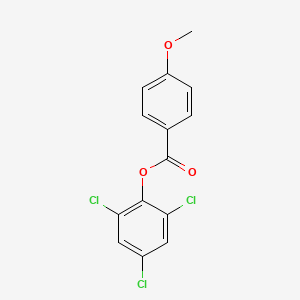
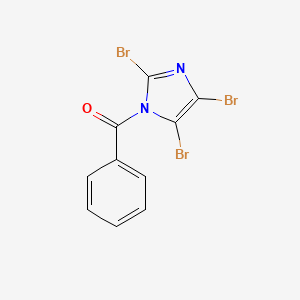
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
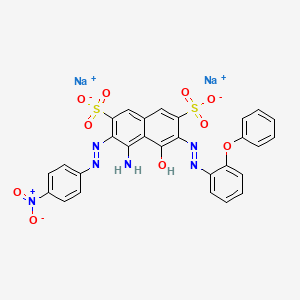
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
